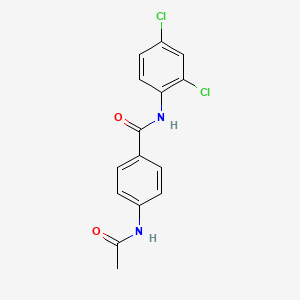

4-(acetylamino)-N-(2,4-dichlorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

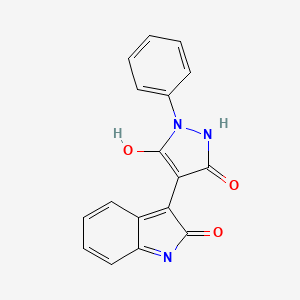

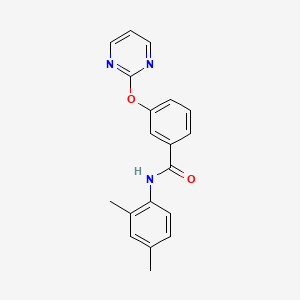

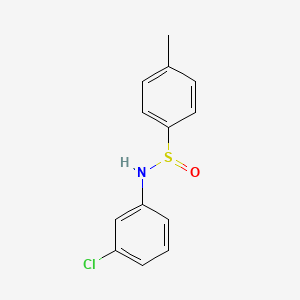

The synthesis of derivatives similar to "4-(acetylamino)-N-(2,4-dichlorophenyl)benzamide" involves complex organic reactions, often starting from benzamide compounds. For instance, compounds with structural similarities have been synthesized to evaluate their biological activities, such as anti-acetylcholinesterase activity and anticancer properties. These syntheses involve the introduction of various functional groups to the benzamide backbone, aiming to enhance the compound's biological activity and physicochemical properties (Sugimoto et al., 1990); (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "4-(acetylamino)-N-(2,4-dichlorophenyl)benzamide," is characterized by the presence of an acetylamino group and a dichlorophenyl group attached to the benzamide core. This structure has been explored using various analytical techniques, such as X-ray crystallography, to understand its conformation, crystal packing, and intermolecular interactions. These studies provide insights into the molecular basis of the compound's reactivity and interactions with biological targets (Geetha et al., 2019).

Chemical Reactions and Properties

"4-(acetylamino)-N-(2,4-dichlorophenyl)benzamide" and its analogs undergo various chemical reactions that modify their structure and function. These reactions include acetylation, nitration, and cyclization, which are pivotal in synthesizing novel compounds with enhanced biological activities. The compound's reactivity is influenced by its functional groups, which can undergo substitution reactions, contributing to the diversity of derivatives that can be synthesized from the parent compound (Kraker et al., 2003).

Scientific Research Applications

Histone Deacetylase Inhibition in Cancer Treatment

One significant application of 4-(acetylamino)-N-(2,4-dichlorophenyl)benzamide derivatives, such as MS-275, is in cancer treatment, particularly for refractory and relapsed acute leukemias. MS-275, a benzamide derivative, exhibits potent histone deacetylase (HDAC) inhibitory and antitumor activity. A phase 1 trial involving orally administered MS-275 in adults with advanced acute leukemias demonstrated its effectiveness in inhibiting HDAC in vivo, though no classical response criteria were seen. The trial suggested further testing, preferably in patients with less-advanced disease, due to its in vivo HDAC inhibition capabilities (Gojo et al., 2007).

HDAC Inhibition in Solid Tumors and Lymphomas

Another research application involves Chidamide (CS055/HBI-8000), a new benzamide class HDAC inhibitor with marked anti-tumor activity. A phase I study reported the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of oral doses in patients with advanced solid tumors or lymphomas. The study highlighted Chidamide's favorable PK and PD profiles and encouraging preliminary anti-tumor activity, warranting further investigation (Dong et al., 2012).

Metabolism and Toxicology

Research also extends to understanding the metabolism and potential toxicological implications of substances like acrylamide, with studies on its metabolism in humans following oral administration. This research is critical for evaluating human health risks related to exposure to chemicals and their metabolites (Fennell et al., 2005).

Environmental and Occupational Exposure

Studies on environmental phenols, including benzophenones used as UV filters or absorbers, assess human exposure levels and potential health impacts. Investigations into the presence of these compounds in pregnant women, their passage through the placental barrier, and implications for fetal exposure underline the importance of monitoring and managing environmental exposures to these chemicals (Krause et al., 2018).

properties

IUPAC Name |

4-acetamido-N-(2,4-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKJITNJZUTXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(acetylamino)-N-(2,4-dichlorophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol](/img/structure/B5578615.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)

![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)